N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 931965-29-6
VCID: VC6015830
InChI: InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38)
SMILES: COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3
Molecular Formula: C32H36N4O6S
Molecular Weight: 604.72

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

CAS No.: 931965-29-6

Cat. No.: VC6015830

Molecular Formula: C32H36N4O6S

Molecular Weight: 604.72

* For research use only. Not for human or veterinary use.

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide - 931965-29-6

Specification

CAS No. 931965-29-6
Molecular Formula C32H36N4O6S
Molecular Weight 604.72
IUPAC Name N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38)
Standard InChI Key CYMNWXLFFDXKNI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₃₂H₃₆N₄O₆S) features a thieno[3,2-d]pyrimidine scaffold fused with a cyclohexanecarboxamide group and a 2,3-dimethoxybenzyl-substituted side chain. Key structural attributes include:

  • Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for its planar geometry and π-π stacking capabilities .

  • Cyclohexanecarboxamide moiety: Enhances solubility and modulates steric interactions with biological targets.

  • N-Benzyl and dimethoxybenzyl groups: Contribute to hydrophobic interactions and potential selectivity in target binding.

The IUPAC name, N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide, reflects these structural components.

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses :

PropertyValue
Molecular FormulaC₃₂H₃₆N₄O₆S
Molecular Weight604.72 g/mol
XLogP3-AA4.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface Area138 Ų
SolubilityNot experimentally determined

The compound’s moderate lipophilicity (XLogP3-AA = 4.2) suggests favorable membrane permeability, though solubility data remain a gap in current research .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

  • Thieno[3,2-d]pyrimidine Core Formation: Condensation of 2-aminothiophene-3-carboxylate with urea derivatives under acidic conditions.

  • Side Chain Introduction: Alkylation at the N1 position using 2-chloroacetamide derivatives, followed by coupling with 2,3-dimethoxybenzylamine.

  • Cyclohexanecarboxamide Attachment: Mitsunobu reaction to link the cyclohexanecarboxamide group to the thienopyrimidine scaffold.

Key challenges include controlling regioselectivity during alkylation and minimizing racemization during carboxamide formation.

Research Gaps and Future Directions

Preclinical Validation

Critical next steps include:

  • In Vitro Profiling: Screening against kinase panels to identify primary targets.

  • ADMET Studies: Evaluating pharmacokinetics, toxicity, and metabolic stability.

  • Xenograft Models: Testing efficacy in murine cancer models, particularly for malignancies dependent on transcriptional dysregulation (e.g., MYC-driven cancers).

Structural Diversification

Future synthesis efforts should explore:

  • Heterocyclic Replacements: Substituting the thiophene ring with pyrrole or furan to modulate electronic properties.

  • Prodrug Strategies: Incorporating ester or phosphate groups to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator